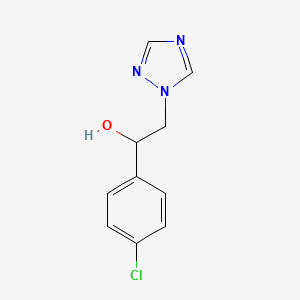

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Übersicht

Beschreibung

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, also known as 4-Chloro-1-triazole, is an important organic compound that has been studied extensively in recent years. It has a wide range of applications in both scientific research and industrial production. 4-Chloro-1-triazole is a colorless, crystalline solid that is soluble in many organic solvents. It is a versatile compound that can be used as a starting material in the synthesis of many other compounds, such as drugs and dyes.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- The compound exhibits notable characteristics in its crystal structure, essential for understanding its chemical properties. For instance, a study detailed the crystal structure of a related compound, highlighting the angles formed between chlorophenyl and triazole rings, which are crucial for its activity as a fungicide (Kang, Kim, Kwon, & Kim, 2015).

Synthesis and Structural Studies

- Research into the synthesis and structural characteristics of azolylmethanes, including derivatives of the compound, has provided insights into their potential applications. These studies focus on molecular conformations and intramolecular hydrogen bonding, which are significant for their biological activities (Anderson, Branch, Loeffler, Mann, Nowell, & Walker, 1984).

Molecular Conformation and Absolute Configuration

- Investigations into the absolute configuration of molecular structures, such as vorozole and its analogues, are critical for understanding the bioactivity of these compounds. This includes studying the dihedral angles and configurations at chiral centers, which are essential for their efficacy (Peeters, Schuerman, Blaton, & Ranter, 1993).

Synthesis for Medical Imaging Applications

- The compound has been studied for its potential in medical imaging. For example, 18F-labelled vorozole analogues have been developed as PET tracers for aromatase, indicating its application in diagnostic imaging (Erlandsson, Karimi, Takahashi, & Långstrom, 2008).

Antifungal Activity

- Several derivatives of the compound have shown promising antifungal activities. Research into novel derivatives highlighted their potential in controlling fungal infections, an area of significant interest in agriculture and medicine (Ruan, Jin, He, Yang, Bhadury, He, Wang, & Song, 2011).

Extraction Processes

- Studies have also focused on the compound's role in extraction processes, particularly in extracting acids. This highlights its potential application in chemical processing and industrial applications (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).

Bioactivity and Synthesis

- The compound's derivatives have been synthesized and tested for various biological activities, indicating a broad range of potential applications in pharmaceuticals and agriculture (Jian, 2003).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDFHBWHQFNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN2C=NC=N2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)

![Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-](/img/structure/B2915188.png)

![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2915198.png)

![(E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2915199.png)

![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)